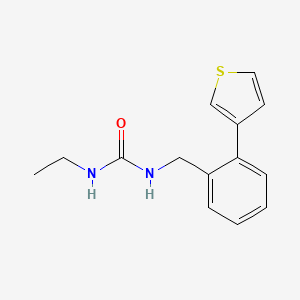

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

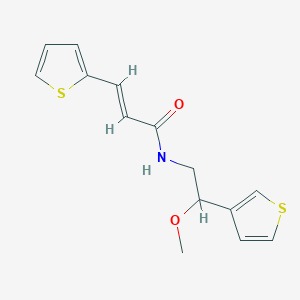

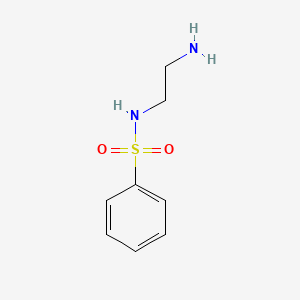

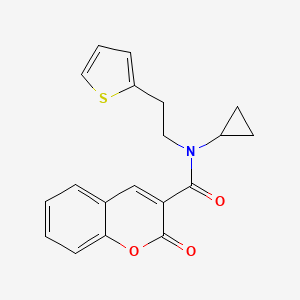

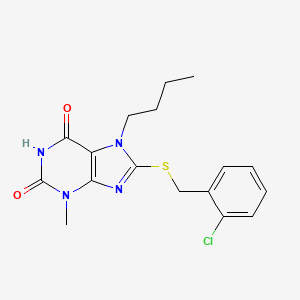

Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea” are not explicitly provided in the available resources .Applications De Recherche Scientifique

Synthetic Methodologies

One significant application is in synthetic chemistry, where ureas, including compounds similar to 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea, are synthesized through various methodologies. For instance, the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a racemization-free synthesis of ureas from carboxylic acids, demonstrating the versatility and efficiency of modern synthetic routes (Thalluri et al., 2014).

Molecular Interactions

Studies have also explored the association of ureas with other molecules, revealing insights into hydrogen bonding and complexation behaviors. For example, research on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has provided detailed information on the substituent effects on complexation, highlighting the role of ureas in forming molecular complexes through hydrogen bonding (Ośmiałowski et al., 2013).

Electronic Materials

Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, where the incorporation of urea leads to enhanced power conversion efficiency. This suggests potential applications of urea derivatives in improving the performance of optoelectronic devices (Wang et al., 2018).

Anticancer Research

Although the specific compound 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea was not directly linked to anticancer research in the provided papers, there is ongoing research into the synthesis of urea and thiourea derivatives as potential anticancer agents. Such studies aim to design and synthesize new molecules with improved efficacy and selectivity towards cancer cells, indicating the broader relevance of urea derivatives in medicinal chemistry (Siddig et al., 2021).

Propriétés

IUPAC Name |

1-ethyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-15-14(17)16-9-11-5-3-4-6-13(11)12-7-8-18-10-12/h3-8,10H,2,9H2,1H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYUIUONPBDHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=CC=C1C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394247.png)

![N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2394259.png)

![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)

![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)